molecular formula C10H8N2OS B8394652 4-Ethyl-5-isothiocyanatobenzoxazole

4-Ethyl-5-isothiocyanatobenzoxazole

Cat. No. B8394652
M. Wt: 204.25 g/mol
InChI Key: QSDCXPZKZWBTBC-UHFFFAOYSA-N
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Patent
US06110952

Procedure details

A solution of 5-amino-4-ethylbenzoxazole (3.98 mmol) in dichloromethane (100 mL) is treated with di-2-pyridyl thionocarbonate (4.39 mmol). The mixture is stirred for two hours. The reaction mixture is concentrated under reduced pressure to yield a brown residue. This material is purified by chromatography (silica gel, 20% ethyl acetate/hexanes) to afford 4-ethyl-5-isothiocyanatobenzoxazole.
Quantity
3.98 mmol
Type
reactant
Reaction Step One
Quantity
4.39 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[C:10]=1[CH2:11][CH3:12].C1C=C(O[C:20](OC2N=CC=CC=2)=[S:21])N=CC=1>ClCCl>[CH2:11]([C:10]1[C:6]2[N:7]=[CH:8][O:9][C:5]=2[CH:4]=[CH:3][C:2]=1[N:1]=[C:20]=[S:21])[CH3:12]

Inputs

Step One
Name
Quantity
3.98 mmol
Type
reactant
Smiles
NC=1C=CC2=C(N=CO2)C1CC
Name
Quantity
4.39 mmol
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown residue
CUSTOM
Type
CUSTOM
Details
This material is purified by chromatography (silica gel, 20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=C(C=CC2=C1N=CO2)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.